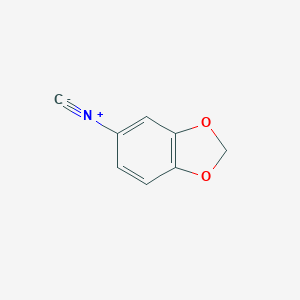
5-isocyano-2H-1,3-benzodioxole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds like 1,3-benzodioxoles has been explored through various chemical reactions. A formal (5+1) annulation reaction for the synthesis of 2H-benzo[b][1,4]oxazin-2-one derivatives involves the heterodimerization of two different isocyanides, suggesting a method that might be adaptable for synthesizing isocyano benzodioxoles (Su et al., 2019). Additionally, the synthesis of 1,3-benzodioxole itself has been achieved through cyclization reactions, indicating a foundational approach for functionalizing the benzodioxole core (Yu, 2006).
Molecular Structure Analysis
Structural analysis of benzodioxole derivatives reveals the importance of X-ray crystallography and molecular orbital calculations for understanding their molecular framework. For instance, benzoboroxoles have been structurally characterized, suggesting that similar techniques could elucidate the structure of isocyano benzodioxoles (Zhdankin et al., 1999).
Chemical Reactions and Properties
Isocyano compounds participate in various chemical reactions due to the reactive nature of the isocyano group. For example, isocyanides have been used in multicomponent reactions to synthesize complex heterocycles, highlighting their versatility in forming bonds and creating new structures (Marcaccini et al., 2003).
Wissenschaftliche Forschungsanwendungen
Anticancer and Antibacterial Properties
5-isocyano-2H-1,3-benzodioxole derivatives have shown potential in medical research, particularly in the development of anticancer and antibacterial agents. A study highlighted the eco-friendly synthesis of derivatives related to 2-phenyl 1,3-benzodioxole, which demonstrated significant anticancer and antibacterial potency. Notably, compound 3c exhibited greater efficacy than standard reference compounds, indicating its potential for further exploration in cancer and bacterial cell treatments. Additionally, compound 5b was identified as a strong candidate for DNA binding studies, underscoring the multifaceted applications of these compounds in medicinal chemistry (Gupta et al., 2016).
Fragrance Material Review
The compound 1,3-benzodioxole-5-propanol, α-methyl-, 5-acetate, related to 5-isocyano-2H-1,3-benzodioxole, was comprehensively reviewed for its toxicologic and dermatologic implications when used as a fragrance ingredient. This review is part of a broader assessment of Aryl Alkyl Alcohol Simple Acid Esters (AAASAE) fragrance ingredients and offers insights into the safe use of these materials in fragrances (Mcginty et al., 2012).
Synthetic Analogs of Flavolignans
Research on synthetic analogs of naturally occurring flavolignans involved the reaction of flavones and their thioderivatives with hydroxylamine, leading to derivatives of 5-(2-hydroxyphenyl)isoxazoles. These compounds, including 1,3-benzodioxoles, are significant due to their potential applications in various biochemical processes and their structures were confirmed using PMR spectra (Aitmambetov et al., 2005).
Photoinitiator for Free Radical Polymerization
A 1,3-benzodioxole derivative, specifically 2-(benzo[d][1,3]dioxol-5-yl)-9-hydroxy-2-phenyl-4H-naphtho[2,3-d][1,3]dioxin-4-one, was synthesized and evaluated for its capability as a caged one-component Type II photoinitiator for free radical polymerization. This research illustrates the compound's utility in materials science, particularly in polymer chemistry (Kumbaraci et al., 2012).
Antiepileptic Drug Synthesis
5-isocyano-2H-1,3-benzodioxole derivatives have also been implicated in the synthesis of pharmaceuticals, such as the antiepileptic drug candidate (−)-talampanel. A specific study focused on the enantioselective acylation of (±)-α-methyl-1,3-benzodioxole-5-ethanol, a critical step in the synthesis of (−)-talampanel, showcasing the compound's importance in drug development (Easwar & Argade, 2003).
Eigenschaften
IUPAC Name |
5-isocyano-1,3-benzodioxole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c1-9-6-2-3-7-8(4-6)11-5-10-7/h2-4H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKXVUFHYLHUEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1=CC2=C(C=C1)OCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-isocyano-2H-1,3-benzodioxole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

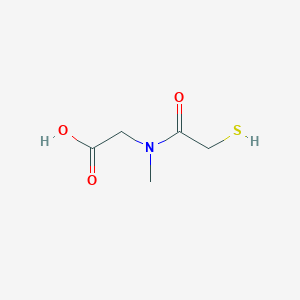
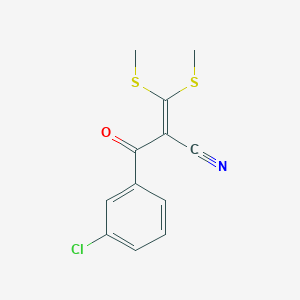
![(S)-1-[(R)-alpha-Methylbenzyl]aziridine-2-methanol](/img/structure/B71307.png)
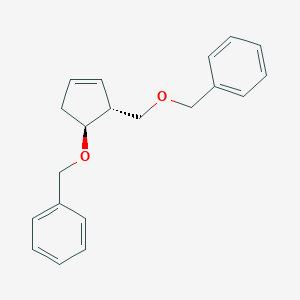
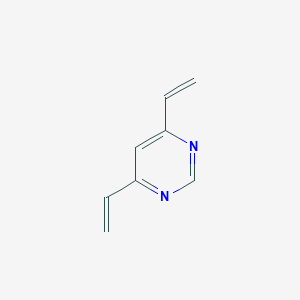
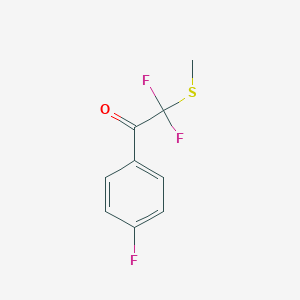
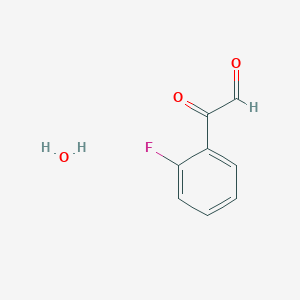
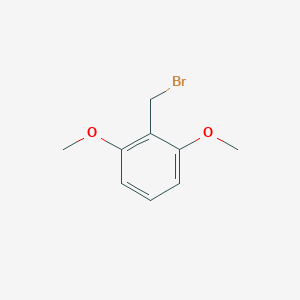
![3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B71321.png)
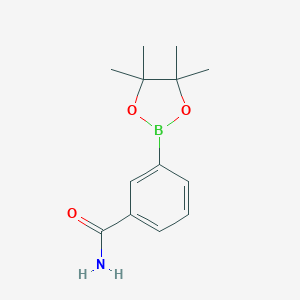
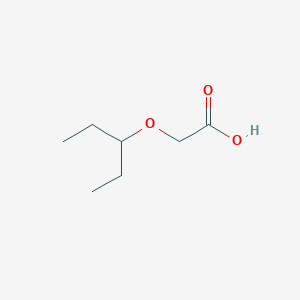

![[3-(1,3-Dioxan-2-yl)phenyl]methanol](/img/structure/B71332.png)
![cyclopenta-1,3-diene;diphenyl-[5-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopenta-1,3-dien-1-yl]phosphane;iron(2+)](/img/structure/B71336.png)